molecular formula C13H12N2O2 B3398227 N-(3-methylisoxazol-5-yl)cinnamamide CAS No. 1021249-73-9

N-(3-methylisoxazol-5-yl)cinnamamide

Cat. No.: B3398227
CAS No.: 1021249-73-9
M. Wt: 228.25 g/mol
InChI Key: MYNRKJZMACJTPK-BQYQJAHWSA-N
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Description

N-(3-methylisoxazol-5-yl)cinnamamide is a synthetic chemical hybrid incorporating a cinnamamide backbone linked to a 3-methylisoxazole moiety. This structure combines two pharmacologically relevant frameworks, suggesting potential as a scaffold in antimicrobial and pharmaceutical research. Cinnamamide derivatives are extensively studied for their broad biological activities, with research indicating potent effects against pathogenic fungi and bacteria . The mechanism of action for such compounds often involves targeting the microbial cell membrane; specific cinnamamide analogs have been shown to interact directly with ergosterol in fungal membranes and disrupt cell wall integrity, leading to antifungal effects . Furthermore, molecular docking studies suggest that structurally related cinnamide compounds can bind effectively to key enzymatic targets in pathogens, such as caHOS2 in C. albicans and saFABH in S. aureus . The 3-methylisoxazole unit is a privileged structure in medicinal chemistry, frequently found in compounds with significant biological activity and contributing to favorable drug-like properties . This makes this compound a valuable candidate for researchers exploring new antimicrobial agents, investigating structure-activity relationships (SAR), or developing novel inhibitors for viral and bacterial proteins. The product is provided for research purposes as part of early-discovery chemical collections. As with all compounds of this nature, the buyer is responsible for verifying its identity, purity, and suitability for specific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Safety Note: Based on similar compounds, this material may be harmful if inhaled, swallowed, or in contact with skin. It may cause severe skin burns and eye damage. Researchers should consult the Safety Data Sheet and wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection .

Properties

CAS No.

1021249-73-9

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(E)-N-(3-methyl-1,2-oxazol-5-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C13H12N2O2/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+

InChI Key

MYNRKJZMACJTPK-BQYQJAHWSA-N

SMILES

CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CC1=NOC(=C1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole-Containing Amides and Sulfonamides

AVL-3288 (Type I α7 nAChR PAM)
  • Structure: (E)-N-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide.
  • Key Features : Retains the 3-methylisoxazol-5-yl acrylamide scaffold but incorporates dual 4-chlorophenyl groups.
  • Activity : Demonstrates high selectivity for α7 nAChR, enhancing cognitive function in neurological disorders .
  • Differentiation : Unlike N-(3-methylisoxazol-5-yl)cinnamamide, AVL-3288’s 4-chlorophenyl substitutions optimize receptor binding, making it a clinical candidate for CNS diseases.
N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamides
  • Example : N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide.
  • Structure : Features a benzoisoxazole core with ethyl and methoxy substituents, linked to a sulfonamide group.
  • Activity : Designed for antiproliferative effects, with crystallographic data (Resolution: 1.82–2.24 Å, Rwork/Rfree: 0.192–0.241) confirming stable binding to cellular targets .

Cinnamamide Derivatives with Varied Substituents

N-(4-Chloro-2-mercaptophenylsulfonyl)cinnamamides
  • Key Features : Incorporates halogenated aryl groups (e.g., 1-naphthyl, 6-chloropiperonyl) at the R2 position.
  • Activity :
    • Antimicrobial : 1-Naphthyl substitution enhances Gram-positive bacterial inhibition (MIC: 2–4 µg/mL).
    • Anticancer : Fluorine/chlorine at R1 and bromine/nitro at R2 improve cytotoxicity (IC50: 8–12 µM against HeLa cells).
β-(3-Methyl-4-isoxazolylamido) Derivatives
  • Example : β-(3-methyl-4-isoxazolyl amido-5-styryl)-benzoic acid.
  • Structure : Combines styryl and benzoic acid groups with a 3-methylisoxazole.
  • Activity : Cyclocondensation products (e.g., isoxazolyl benzimidazoles) exhibit moderate antioxidant activity (EC50: 40–60 µM) via radical scavenging.
  • Differentiation : The benzoic acid moiety introduces acidity, altering pharmacokinetics compared to the neutral cinnamamide .

Pyrrolidine Carboxamides with 3-Methylisoxazole

Example 157–159 (European Patent EP2024)
  • Structure : (2S,4R)-pyrrolidine-2-carboxamide derivatives with 3-methylisoxazol-5-yl and thiazolyl groups.
  • Key Features : Chiral pyrrolidine backbone enhances stereoselective binding; thiazole substitutions improve kinase inhibition.
  • Activity : Optimized for proteolysis-targeting chimeras (PROTACs) with IC50 < 100 nM in kinase assays.
  • Differentiation : The rigid pyrrolidine scaffold contrasts with the flexible cinnamamide, favoring entropic gains in target engagement .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Substituents Bioactivity Highlights Reference
This compound C₁₃H₁₂N₂O₂ Cinnamamide, 3-methylisoxazole α7 nAChR modulation (predicted)
AVL-3288 C₁₉H₁₅Cl₂N₃O₂ Dual 4-chlorophenyl, acrylamide α7 nAChR PAM (IC50: 0.3 µM)
N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamide C₁₀H₁₂N₂O₃S Benzoisoxazole, ethanesulfonamide Antiproliferative (IC50: 15 µM)
Example 157 (EP2024) C₂₅H₂₈N₄O₃S Thiazolyl, pyrrolidine carboxamide Kinase inhibition (IC50: 85 nM)

Research Findings and Implications

  • Pharmacological Optimization : The 3-methylisoxazole moiety enhances metabolic stability across analogs, but activity depends on substituent polarity. For example, AVL-3288’s chlorophenyl groups improve CNS penetration, whereas cinnamamide derivatives favor peripheral targets .
  • Structural Insights : Crystallographic data (e.g., Resolution: 1.82 Å, Rwork: 0.205) confirm that benzoisoxazole sulfonamides adopt planar conformations critical for DNA intercalation .
  • Synthetic Challenges : Pyrrolidine carboxamides require chiral resolution (e.g., (2S,4R)-configurations), increasing complexity compared to linear cinnamamides .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(3-methylisoxazol-5-yl)cinnamamide?

  • Methodological Answer : The synthesis involves coupling cinnamoyl derivatives with 3-methylisoxazole-5-amine under controlled conditions. Key steps include:
  • Temperature Control : Maintain 60–80°C to prevent thermal decomposition of the isoxazole ring (sensitive to high temperatures) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity and yield .
  • Catalysis : Employ coupling agents like HATU or DCC for efficient amide bond formation .
  • Monitoring : Track reaction progress via HPLC or TLC, with final purification via column chromatography .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the cinnamamide backbone (δ 7.2–7.6 ppm for aromatic protons) and isoxazole methyl group (δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C13H12N2O2C_{13}H_{12}N_2O_2) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity .

Q. What stability considerations are critical for this compound under experimental conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the cinnamamide double bond .
  • pH Sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the amide bond .
  • Thermal Stability : Decomposition observed above 150°C via TGA; use low-temperature storage (-20°C) for long-term stability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
  • Packing Analysis : Apply Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking of cinnamamide vs. isoxazole H-bonding) across datasets .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or disorder .

Q. What experimental strategies clarify the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2), focusing on the isoxazole’s electron-rich region for hydrogen bonding .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} via fluorometric assays (e.g., using recombinant kinases) .
  • Cellular Uptake : Employ fluorescent tagging (e.g., FITC conjugates) and confocal microscopy to track localization .

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50_{50} values from assays using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Structural Variants : Synthesize analogs (e.g., replacing the methyl group with halogens) to isolate pharmacophore contributions .
  • Batch Consistency : Validate compound purity and stereochemistry via chiral HPLC to rule out enantiomeric interference .

Q. What computational methods predict metabolic pathways and degradation products?

  • Methodological Answer :
  • In Silico Tools : Use GLORYx or SyGMa to simulate Phase I/II metabolism, focusing on CYP450-mediated oxidation of the methylisoxazole group .
  • LC-MS/MS Validation : Spike in vitro microsomal incubations with stable isotopes (e.g., 13^{13}C-labeled compound) to trace metabolites .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on synthetic yields?

  • Methodological Answer :
  • Parameter Optimization : Systematically vary reaction time (6–24 hrs) and catalyst loading (5–15 mol%) to identify yield-limiting factors .
  • Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like water or HCl .

Q. Why do crystallographic studies report differing bond lengths in the isoxazole ring?

  • Methodological Answer :
  • Thermal Motion Artifacts : Refine anisotropic displacement parameters (ADPs) in SHELXL to correct for overestimated bond lengths .
  • High-Pressure Data : Compare ambient vs. high-pressure datasets to assess compressibility effects on ring geometry .

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